molecular formula C8H6F4 B1349303 1,4-Bis(difluoromethyl)benzene CAS No. 369-54-0

1,4-Bis(difluoromethyl)benzene

Cat. No.: B1349303
CAS No.: 369-54-0
M. Wt: 178.13 g/mol
InChI Key: VWKMZVCSRVFUGW-UHFFFAOYSA-N
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Description

1,4-Bis(difluoromethyl)benzene is an organic compound with the chemical formula C8H6F4. It is a derivative of benzene where two hydrogen atoms in the para positions are replaced by difluoromethyl groups. This compound is known for its unique properties and applications in various fields, including organic synthesis and drug research .

Mechanism of Action

Target of Action

1,4-Bis(difluoromethyl)benzene is primarily used as an intermediate in the synthesis of various chemical compounds . It plays a crucial role in the formation of polymers known as “parylenes”, which are extensively applied in electronics and semiconductor industries .

Mode of Action

The compound interacts with its targets through a process known as fluorination . In this process, the difluoromethyl groups modify the structure of the target molecule, leading to changes in its biological activity or pharmacokinetics .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the synthesis of parylenes . The compound is used as an intermediate in the formation of these polymers, which are known for their thermal stability and reduced dielectric constant and moisture absorption .

Result of Action

The primary result of the action of this compound is the production of parylenes . These polymers have a wide range of applications in the electronics and semiconductor industries due to their enhanced thermal stability and reduced dielectric constant and moisture absorption .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the yield and reaction time of the synthesis process can be significantly improved under microwave-assisted conditions . Additionally, the compound’s action, efficacy, and stability can also be affected by the presence of other chemical agents in the reaction environment .

Biochemical Analysis

Biochemical Properties

1,4-Bis(difluoromethyl)benzene plays a significant role in biochemical reactions due to its unique structure and reactivity. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with phase transfer catalysts, enhancing the efficiency of certain reactions . The nature of these interactions often involves the formation of organophilic compounds that diffuse freely in the organic phase, facilitating various biochemical processes .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the thermal stability and dielectric constant of polymers, which in turn affects cellular functions . These changes can lead to modifications in cell signaling pathways and gene expression, impacting overall cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound has been shown to interact with phase transfer catalysts, enhancing the efficiency of certain reactions . Additionally, it can cause changes in gene expression by altering the thermal stability and dielectric constant of polymers .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have demonstrated that this compound remains stable under specific conditions, but its effects can vary depending on the duration of exposure and environmental factors . Long-term studies have shown that the compound can have lasting impacts on cellular function, particularly in in vitro and in vivo settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing the efficiency of biochemical reactions. At higher doses, it can cause toxic or adverse effects. Studies have shown that there are threshold effects, where the compound’s impact changes significantly beyond a certain dosage . High doses of this compound can lead to toxicity and adverse effects on animal health .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s unique structure allows it to participate in reactions that alter the thermal stability and dielectric constant of polymers, affecting overall metabolic processes . These interactions can lead to changes in metabolite levels and metabolic flux, impacting cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. The compound interacts with transporters and binding proteins that facilitate its movement within the cell . These interactions influence the localization and accumulation of this compound, affecting its overall activity and function .

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These processes ensure that this compound reaches its intended site of action, where it can exert its biochemical effects effectively .

Preparation Methods

1,4-Bis(difluoromethyl)benzene can be synthesized through several methods:

Chemical Reactions Analysis

Comparison with Similar Compounds

1,4-Bis(difluoromethyl)benzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of difluoromethyl groups, which impart distinct properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

1,4-bis(difluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1-4,7-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWKMZVCSRVFUGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)F)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370092
Record name 1,4-Bis(difluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

369-54-0
Record name 1,4-Bis(difluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=369-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Bis(difluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is a simple and efficient method to synthesize 1,4-bis(chlorodifluoromethyl)benzene from 1,4-bis(difluoromethyl)benzene?

A1: [] A straightforward method for synthesizing 1,4-bis(chlorodifluoromethyl)benzene involves reacting this compound with chlorine gas (Cl2) under specific conditions. The reaction is carried out at a temperature between 50-90°C and a pressure greater than 1 atmosphere. This method can be implemented in both batch and continuous processes, offering high efficiency for large-scale production of 1,4-bis(chlorodifluoromethyl)benzene. []

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